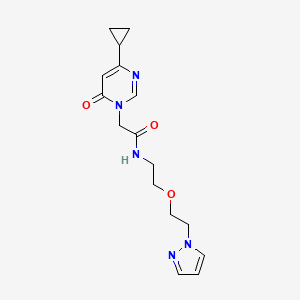

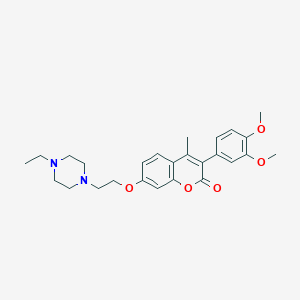

![molecular formula C16H14ClN5OS B2405208 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide CAS No. 899754-81-5](/img/structure/B2405208.png)

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

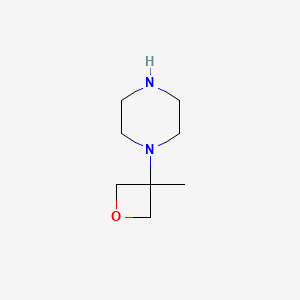

“2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide” is a chemical compound with the molecular formula C16H14ClN5OS . It is related to the class of compounds known as 1,2,4-triazoles .

Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazole ring attached to a phenyl ring via a sulfanyl group . The phenyl ring is substituted with an amino group and a chloro group .Physical and Chemical Properties Analysis

This compound is a solid with a predicted density of 1.461±0.06 g/cm3 . Its melting point is 229-233 °C (lit.) .Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Antiexudative Activity : Derivatives of 1,2,4-triazol exhibit significant synthetic and pharmacological potential. A study synthesized new pyrolin derivatives, including compounds similar to the specified chemical structure, showing promising antiexudative properties. These compounds were synthesized through stages, with some exceeding the reference drug's anti-exudative activity in experiments on white rats (Chalenko et al., 2019).

Antimicrobial Studies : Several studies have focused on synthesizing and evaluating the antimicrobial activities of compounds with a core structure related to "2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide". For example, derivatives of 1,2,4-triazole and 1,3,4-thiadiazole have shown significant antibacterial and antifungal activity against various pathogens, highlighting their potential as antimicrobial agents (Hussain, Sharma, & Amir, 2008).

Antitumor Activity : The synthesis and evaluation of asymmetric bis(s-triazole Schiff-base)s bearing functionalized side-chains, including structures similar to the specified chemical, have been investigated for their antitumor activities. Some synthesized compounds demonstrated activity against various cancer cell lines, indicating their potential for further in-depth studies and development as antitumor agents (Hu, Hou, Xie, & Huang, 2008).

Inhibition of Glutaminase : Research on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, related in function if not in structure, has shown that some analogs retain the potency of BPTES against kidney-type glutaminase (GLS), with potential implications for the treatment of diseases where GLS is a factor. This indicates the broader interest in related compounds for their potential therapeutic applications (Shukla et al., 2012).

Safety and Hazards

The compound is classified as an irritant, with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It is known that similar compounds with a thiazole ring have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

As antimicrobial agents, they may inhibit the growth of bacteria or fungi .

Biochemical Pathways

As antimicrobial agents, they may interfere with the metabolic pathways of bacteria or fungi .

Pharmacokinetics

It is known that the compound has a molecular weight of 21167 , which may influence its absorption and distribution in the body. The compound’s solubility in water and alcohol may also affect its bioavailability.

Action Environment

It is known that the compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence how the compound behaves in different environments.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have been found to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the compound and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN5OS/c17-13-9-5-4-8-12(13)15-20-21-16(22(15)18)24-10-14(23)19-11-6-2-1-3-7-11/h1-9H,10,18H2,(H,19,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYXZOIGZZKWEIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

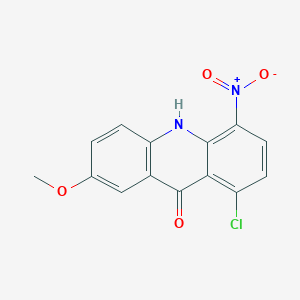

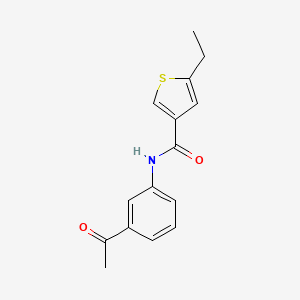

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B2405127.png)

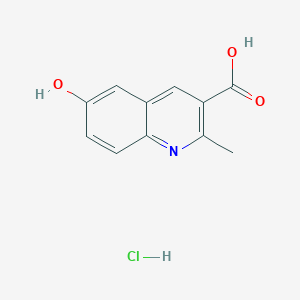

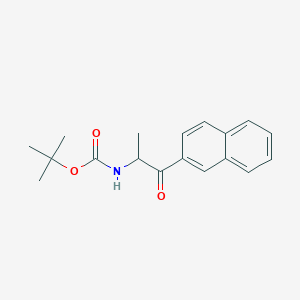

![[5-(Oxan-4-yl)-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2405130.png)

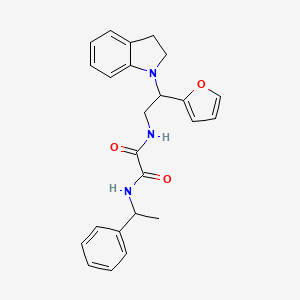

![1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2405131.png)

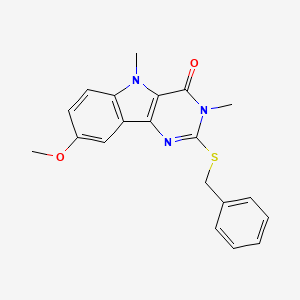

![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2405140.png)